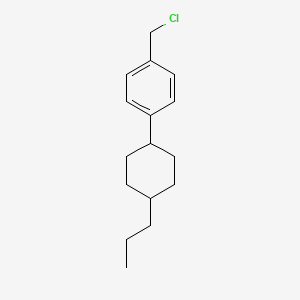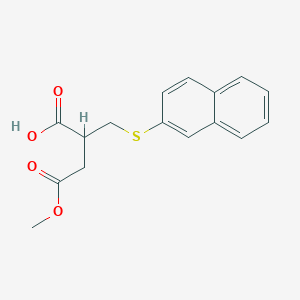
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid is a compound that has garnered significant attention in scientific research due to its distinctive characteristics. As a thiol-containing compound, it bears structural resemblance to cysteine, an essential amino acid vital for protein synthesis . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
The synthesis of 4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid involves several steps. One common synthetic route includes the reaction of 2-naphthylthiol with a suitable alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
化学反应分析
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid has broad applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It acts as a potent inhibitor of protein disulfide isomerase, an enzyme crucial for protein folding and quality control.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
作用机制
The primary mechanism of action for 4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid lies in its ability to inhibit protein disulfide isomerase. By binding to the enzyme’s active site, it hinders the enzyme’s catalytic function, leading to the accumulation of misfolded proteins in the endoplasmic reticulum. This triggers the unfolded protein response and ultimately results in cell death . Additionally, the compound modulates redox signaling pathways by regulating the functioning of glutathione peroxidase and thioredoxin reductase .
相似化合物的比较
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid is unique due to its specific structural features and mechanism of action. Similar compounds include:
属性
分子式 |
C16H16O4S |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H16O4S/c1-20-15(17)9-13(16(18)19)10-21-14-7-6-11-4-2-3-5-12(11)8-14/h2-8,13H,9-10H2,1H3,(H,18,19) |
InChI 键 |
SHCFUFSCTYVQOT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(CSC1=CC2=CC=CC=C2C=C1)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
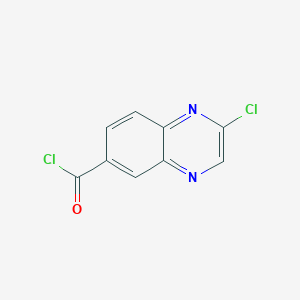
![Methyl 1-[3-(furan-2-yl)propanamido]cyclohexane-1-carboxylate](/img/structure/B8584121.png)
![1-[(4-Phenoxyphenyl)methyl]piperazine](/img/structure/B8584125.png)
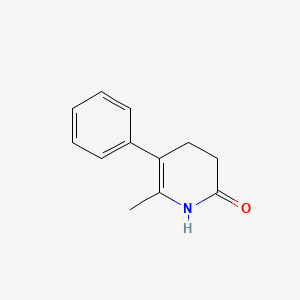
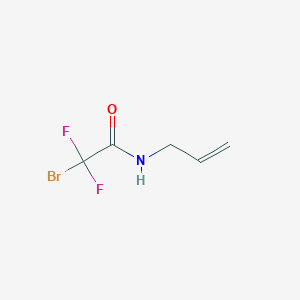
![1-[6-[(S)-1-Hydroxyethyl]-2-pyridyl]ethanone](/img/structure/B8584154.png)
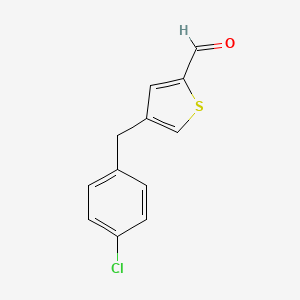


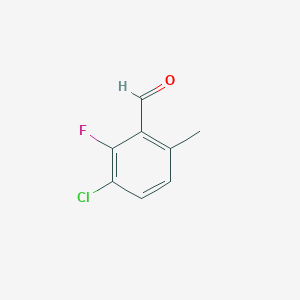
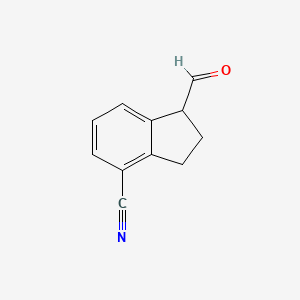
![6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8584190.png)

